N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide
Description
The exact mass of the compound this compound is 353.14878949 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-13-3-7-16(8-4-13)26-12-18(24)19-11-17-20-21-22-23(17)14-5-9-15(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSQGRUEYNYXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity based on various research findings.
Structural Characteristics
The compound features:
- Tetrazole ring : A five-membered ring containing four nitrogen atoms and one carbon atom, known for its ability to mimic biological molecules.
- Methoxyphenyl group : Enhances lipophilicity and may influence binding interactions.
- Phenoxyacetamide moiety : Contributes to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole structure allows it to act as a bioisostere for carboxylic acids, potentially inhibiting protein tyrosine phosphatases (PTPs) and other targets involved in cellular signaling pathways.
In Vitro Studies
Research has shown that compounds with similar structures exhibit significant biological activities. For instance:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : A related compound demonstrated an IC50 value of 4.48 µM against PTP1B, indicating potential for diabetes treatment through modulation of insulin signaling pathways .
Anticancer Activity
The compound's anticancer potential has been evaluated using the National Cancer Institute's 60-cell line screening protocol. Results from similar tetrazole derivatives indicate varied activity across different cancer types:
- Leukemia and Melanoma : Some derivatives have shown low cytotoxicity but selective sensitivity in leukemia cell lines .
Comparative Analysis of Related Compounds
The following table highlights the biological activities of related tetrazole compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| NM-03 | N-(3-(1H-tetrazol-5-yl)phenyl)acetamide | PTP1B Inhibitor | 4.48 |
| Compound A | Similar structure with variations | Anticancer (Leukemia) | >10 |
| Compound B | Different substitution pattern | Moderate PTP Inhibition | 8.5 |
Case Studies
Recent studies have highlighted the efficacy of tetrazole derivatives in various applications:
- Diabetes Management : The inhibition of PTP1B has been linked to improved insulin sensitivity, making these compounds candidates for diabetes therapy .
- Cancer Treatment : The selective sensitivity observed in leukemia cell lines suggests that further modifications could enhance anticancer properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
